molecular formula C15H20O11 B15216983 8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate

8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate

Cat. No.: B15216983
M. Wt: 376.31 g/mol
InChI Key: YYYNCQHRVSUYJO-XXCTZJGPSA-N
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Description

8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate is a complex organic compound that belongs to the class of flavonoids. It is known for its various biological activities and is often studied for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a chromen-2-one core and a glycosidic linkage to a tetrahydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate typically involves multiple steps. One common approach is the glycosylation of a chromen-2-one derivative with a suitably protected sugar moiety. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography. The use of biocatalysts or enzymatic methods can also be explored to achieve higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound for studying glycosylation reactions and the behavior of flavonoids.

    Biology: Investigated for its antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, inhibit oxidative stress, and interact with cellular signaling pathways. The specific molecular targets may include enzymes involved in inflammation, cancer cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Diosmetin: A flavonoid with similar antioxidant and anti-inflammatory properties.

    Luteolin: Another flavonoid known for its anticancer and anti-inflammatory effects.

    Quercetin: A well-studied flavonoid with a wide range of biological activities.

Uniqueness

8-Hydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-chromen-2-one dihydrate is unique due to its specific glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H20O11

Molecular Weight

376.31 g/mol

IUPAC Name

8-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;dihydrate

InChI

InChI=1S/C15H16O9.2H2O/c16-5-8-10(18)12(20)13(21)15(23-8)22-7-3-1-6-2-4-9(17)24-14(6)11(7)19;;/h1-4,8,10,12-13,15-16,18-21H,5H2;2*1H2/t8-,10-,12+,13-,15-;;/m1../s1

InChI Key

YYYNCQHRVSUYJO-XXCTZJGPSA-N

Isomeric SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O.O

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)OC3C(C(C(C(O3)CO)O)O)O.O.O

Origin of Product

United States

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